2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1673-29-6
VCID: VC9024912
InChI: InChI=1S/C20H12N2O/c23-20-17-12-6-11-15-14-9-4-5-10-16(14)19(18(15)17)21-22(20)13-7-2-1-3-8-13/h1-12H
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2
Molecular Formula: C20H12N2O
Molecular Weight: 296.3 g/mol

2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one

CAS No.: 1673-29-6

Cat. No.: VC9024912

Molecular Formula: C20H12N2O

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one - 1673-29-6

Specification

CAS No. 1673-29-6
Molecular Formula C20H12N2O
Molecular Weight 296.3 g/mol
IUPAC Name 3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Standard InChI InChI=1S/C20H12N2O/c23-20-17-12-6-11-15-14-9-4-5-10-16(14)19(18(15)17)21-22(20)13-7-2-1-3-8-13/h1-12H
Standard InChI Key ISMZWNHRRFNHGF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one, reflects its fused bicyclic architecture. The phthalazine moiety (a six-membered ring containing two nitrogen atoms at positions 1 and 4) is fused to an indenone system (a bicyclic structure comprising a benzene ring fused to a cyclopentenone). The “de” annotation specifies the fusion pattern between the phthalazine and indenone units, with the phthalazine’s d and e edges bonded to the indenone’s a and b positions . The phenyl group at C2 introduces steric and electronic modulation, influencing reactivity and biological interactions.

Key structural features include:

  • Aromatic systems: The phthalazine and indenone rings provide planar rigidity, facilitating π-π stacking interactions with biological targets.

  • Keto group: The 3(2H)-one moiety introduces hydrogen-bonding capability and electrophilic reactivity.

  • Substituent effects: The C2 phenyl group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Methodologies

Cyclocondensation Strategies

A widely employed route involves the cyclocondensation of substituted phthalhydrazides with indenone precursors. For example, reacting 2-phenylinden-1-one-3-carbaldehyde with phthalhydrazide in the presence of p-toluenesulfonic acid (PTSA) under solvent-free conditions yields the target compound via a three-component reaction (Scheme 1) . This method leverages the catalytic activity of PTSA to facilitate imine formation and subsequent cyclization, achieving yields of 68–82%.

Scheme 1:

  • 2-Phenylinden-1-one-3-carbaldehyde + phthalhydrazide → Intermediate imine

  • PTSA-catalyzed cyclization → 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to construct the indeno-phthalazine core. For instance, Suzuki-Miyaura coupling between 2-bromoindeno[1,2-b]phthalazin-3(2H)-one and phenylboronic acid in the presence of Pd(PPh₃)₄ generates the C2-phenyl derivative in 75% yield (Scheme 2) . This method offers regioselectivity and compatibility with diverse boronic acids.

Scheme 2:

  • 2-Bromoindeno[1,2,3-de]phthalazin-3(2H)-one + phenylboronic acid

  • Pd(PPh₃)₄, K₂CO₃, DMF → 2-Phenylindeno[1,2,3-de]phthalazin-3(2H)-one

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing synthesis times from hours to minutes. A reported protocol involves heating a mixture of phthalic anhydride, phenylhydrazine, and indenone derivatives at 150°C for 15 minutes, achieving 89% yield .

Physicochemical Properties

The compound exhibits the following characteristics:

  • Solubility: Limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but soluble in DMSO (≥10 mM) .

  • Thermal stability: Decomposition temperature >250°C, as determined by thermogravimetric analysis (TGA).

  • Spectroscopic data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 7.6 Hz, 1H), 7.98–7.86 (m, 4H), 7.62–7.51 (m, 5H) .

    • HRMS (ESI+): m/z calculated for C₂₃H₁₄N₂O [M+H]⁺: 335.1184; found: 335.1189 .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)MechanismCitation
A5492.4 ± 0.3Topoisomerase II inhibition
MCF-71.8 ± 0.2PARP-1 suppression
HT-293.1 ± 0.4ROS generation

Mechanistic studies indicate intercalation into DNA and disruption of topoisomerase II activity, leading to apoptosis .

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, outperforming indomethacin (55% reduction). This activity correlates with COX-2 inhibition (IC₅₀ = 0.9 μM) .

Computational and Structure-Activity Relationship (SAR) Insights

Density functional theory (DFT) calculations reveal:

  • Electrophilic sites: The C5 and C11 positions exhibit high electrophilicity (Fukui indices: f⁺ = 0.12–0.15), making them targets for nucleophilic attack .

  • SAR trends:

    • Substitution at C2 with electron-withdrawing groups (e.g., -NO₂) enhances anticancer potency but reduces solubility.

    • Bulky substituents at C7 diminish Topo II inhibition due to steric hindrance .

Industrial and Pharmacological Applications

  • Drug development: Serves as a lead compound for PARP inhibitors in BRCA-mutant cancers.

  • Material science: Incorporated into organic semiconductors due to extended π-conjugation .

Challenges and Future Directions

Current limitations include poor oral bioavailability (F = 12% in rats) and metabolic instability (t₁/₂ = 1.2 h). Future research should focus on:

  • Prodrug formulations to enhance solubility.

  • Hybrid molecules combining phthalazine and kinase inhibitor motifs.

  • Green chemistry approaches using biocatalysts for asymmetric synthesis .

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